Pyrrolidine, 1-undecyl-
Description
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Structure
3D Structure
Properties
CAS No. |
74673-27-1 |
|---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-undecylpyrrolidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h2-15H2,1H3 |
InChI Key |
MTJLYMDSVZWNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Significance of Pyrrolidine Derivatives As Saturated Nitrogen Heterocycles in Research
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in both natural product chemistry and modern drug discovery. nih.govnih.govfrontiersin.org Its prevalence is highlighted by its presence as a core structure in numerous alkaloids, such as nicotine and hygrine, and a wide array of pharmacologically active molecules. nih.govchemicalbook.com In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The significance of this scaffold can be attributed to several key structural features:
Three-Dimensionality : The sp³-hybridized carbon atoms give the ring a non-planar, three-dimensional structure. This "pseudorotation" allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic rings, which is a highly desirable trait in drug design. nih.gov
Stereochemical Complexity : The pyrrolidine ring can possess multiple stereogenic centers, leading to a high degree of stereoisomerism. The specific spatial orientation of substituents can drastically alter a molecule's biological profile due to different binding interactions with enantioselective proteins. nih.gov
Physicochemical Properties : The nitrogen atom imparts basicity and nucleophilicity to the scaffold, providing a reactive handle for chemical modification. nih.govchemicalbook.com
These attributes contribute to the wide spectrum of biological activities exhibited by pyrrolidine derivatives, which include antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.orgtandfonline.comresearchgate.net Beyond medicinal chemistry, they are also widely employed as chiral controllers, organocatalysts, and ligands for transition metals in asymmetric synthesis. nih.gov
| Drug Class | Example Pyrrolidine-Containing Drug |
| Antihypertensive | Captopril, Enalapril nih.govfrontiersin.org |
| Antibacterial | Clindamycin, Anisomycin nih.govfrontiersin.org |
| Anti-Alzheimer | Aniracetam nih.govfrontiersin.org |
| Antiepileptic | Ethosuximide nih.govfrontiersin.org |
The Role of Alkyl Substitution Patterns in Pyrrolidine Chemistry
The substitution of alkyl groups onto the pyrrolidine (B122466) scaffold is a fundamental strategy for modulating its physicochemical and biological properties. Modifications can occur at the nitrogen atom (N-substitution) or the ring carbons (C-substitution), with each pattern imparting distinct characteristics to the molecule.
N-alkylation is a common and impactful modification. chemicalbook.comresearchgate.net The introduction of an alkyl chain, such as the C11 undecyl group in 1-undecylpyrrolidine, directly influences several key parameters:
Basicity : The presence of an electron-donating alkyl group on the nitrogen can affect its basicity. nih.gov
Nucleophilicity : The steric bulk of the alkyl group can influence the accessibility of the nitrogen's lone pair of electrons, thereby affecting its nucleophilicity and reactivity in chemical transformations. chemicalbook.com
C-alkylation, or substitution on the carbon atoms of the ring, introduces further structural diversity. This type of substitution creates chiral centers and affects the preferred conformation of the five-membered ring. nih.gov The precise stereochemistry of these alkyl substituents is often critical for biological function. nih.gov For example, the venom of certain ant species contains 2,5-dialkylpyrrolidines, where the specific structure and stereochemistry of the alkyl groups are responsible for their potent insecticidal activity. researchgate.net The development of synthetic methodologies to control the regio- and stereoselectivity of alkyl group installation is a significant focus within organic chemistry. benthamdirect.comresearchgate.netorganic-chemistry.org
| Substitution Position | Primary Effect | Example |
| N-alkylation | Modulates basicity and lipophilicity | 1-undecylpyrrolidine |
| C-alkylation | Creates stereocenters, influences ring conformation | 2,5-dialkylpyrrolidines (in ant venom) researchgate.net |
Overview of Academic Research Trajectories for N Alkyl Pyrrolidines
Strategies for Ring Construction of Pyrrolidine Nuclei
The formation of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered saturated N-heterocycle. These strategies often provide a versatile entry point to a wide array of substituted pyrrolidines.
Reductive amination is a highly effective and widely utilized method for the synthesis of amines, including cyclic amines like pyrrolidines. frontiersin.orgmdpi.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com For the synthesis of N-substituted pyrrolidines, this often entails the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. mdpi.com
A practical approach for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. mdpi.comresearchgate.net Similarly, iron complexes have been used to catalyze the reductive amination of levulinic acid derivatives, offering a switchable synthesis of either pyrrolidines or pyrrolidinones. scispace.com
A direct and practical protocol for the synthesis of tertiary amines, including 1-undecylpyrrolidine, employs a Brønsted acid-catalyzed reductive amination. rsc.orgsemanticscholar.org For example, the reaction of pyrrolidine with undecanal (B90771) can be promoted by triflic acid. semanticscholar.org Another convenient route involves the reductive amination of an appropriate aldehyde with a deprotected pyrrolidine precursor using a reducing agent like sodium cyanoborohydride (NaBH3CN). researchgate.net
| Carbonyl Precursor | Amine Source | Catalyst/Reagent | Product Class | Reference |
| 1,4-Diketones | Anilines | Iridium Complex / Formic Acid | N-Aryl Pyrrolidines | mdpi.com, researchgate.net |
| Levulinic Acid Esters | Anilines/Alkylamines | Iron NHC Complex / Phenylsilane | N-Substituted Pyrrolidines | scispace.com |
| Aldehydes | Secondary Amines (e.g., Pyrrolidine) | Triflic Acid (TfOH) | N-Alkyl Pyrrolidines | semanticscholar.org |
| γ-Nitrocarbonyl Compounds | - | Various (e.g., Ra-Ni, H2; Pd-C, H2) | Substituted Pyrrolidines | csic.es |
The construction of the pyrrolidine ring from open-chain molecules is a powerful strategy that allows for significant structural diversity in the final product. These methods rely on the intramolecular formation of a carbon-nitrogen bond to close the five-membered ring.
The cyclization of 1,4-amino alcohols is a classic and straightforward method for synthesizing the pyrrolidine ring. mdpi.com This transformation requires the activation of the terminal hydroxyl group to facilitate intramolecular nucleophilic attack by the nitrogen atom. acs.org Various reagents and conditions have been developed to achieve this activation.
One approach involves the use of N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) with an acid promoter to activate the hydroxyl group, leading to the formation of pyrrolidines in good yields. rsc.org Another efficient method employs carbonyldiimidazole (CDI) to activate amino alcohols, which is applicable to the synthesis of various N-heterocycles, including pyrrolidines. acs.org Orthoesters, in the presence of a Lewis acid like BF₃·OEt₂, can also be used to promote the cyclization of N-carbamate-protected amino alcohols under mild acidic conditions. organic-chemistry.org A simple one-pot method uses thionyl chloride (SOCl₂) for the efficient chlorination and subsequent cyclization of amino alcohols. organic-chemistry.org
The cyclization of γ-amino ketones provides another direct route to pyrrolidines, often proceeding through an intermediate imine or enamine that is then reduced. mdpi.com A recently developed method utilizes an iridium-f-phamidol catalyst for the asymmetric hydrogenation of γ-amino ketones to chiral amino alcohols, which then undergo stereoselective cyclization to yield chiral 2-aryl-pyrrolidines. nih.gov Biocatalytic approaches using transaminases have also been employed to convert ω-chloroketones into chiral 2-substituted pyrrolidines through a transaminase-triggered cyclization. acs.org
| Amino Alcohol Precursor | Activating Reagent/Catalyst | Conditions | Product | Reference |
| 1,4-Amino alcohol | N,N-dimethylacetamide dimethyl acetal (DMADA) / Acid | Acid-promoted | Substituted Pyrrolidine | rsc.org |
| N-protected 1,4-amino alcohol | Carbonyldiimidazole (CDI) | Heating | Substituted Pyrrolidine | acs.org |
| N-Carbamate protected amino alcohol | Trimethyl orthobenzoate / BF₃·OEt₂ | Mild acidic | Substituted Pyrrolidine | organic-chemistry.org |
| 1,4-Amino alcohol | Thionyl chloride (SOCl₂) | One-pot | Substituted Pyrrolidine | organic-chemistry.org |
| γ-Amino ketone | Ir-f-phamidol Catalyst / H₂ | Asymmetric Hydrogenation | Chiral 2-Aryl-pyrrolidine | nih.gov |
Direct C-H amination has emerged as a highly atom- and step-economical strategy for the synthesis of N-heterocycles. nih.gov This approach involves the functionalization of an unactivated C(sp³)–H bond to form a C-N bond, thereby constructing the pyrrolidine ring.
Copper-catalyzed intramolecular C(sp³)–H amination is a particularly practical method for converting acyclic amines into pyrrolidines. rsc.orgx-mol.com These reactions can selectively functionalize the δ-carbon relative to the amine functionality, working on primary, secondary, and tertiary C-H bonds using an inexpensive copper catalyst. rsc.org This strategy has been successfully applied to generate a variety of pyrrolidine derivatives, including those with α-quaternary stereocenters. sustech.edu.cn The mechanism often involves a 1,5-hydrogen atom transfer (1,5-HAT) process. sustech.edu.cn
Palladium catalysts have also been employed for the intramolecular amination of unactivated C(sp³)–H bonds at the δ-position to synthesize pyrrolidines. organic-chemistry.org Other notable methods include the classic Hofmann-Löffler reaction, which can be initiated by visible light using N-iodosuccinimide, and enzymatic approaches. organic-chemistry.orgthieme.de Recently, engineered cytochrome P411 enzymes have been shown to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidines from organic azides. nih.gov
| Catalyst System | Substrate | Key Features | Product | Reference |
| Copper(I)/Phosphoric Acid | N-chlorosulfonamide | Forms α-quaternary stereocenters | α-Quaternary Pyrrolidines | sustech.edu.cn |
| Copper(II) salt | Acyclic Amine | Selectively aminates δ C-H bond | Pyrrolidines | rsc.org |
| Palladium(II) Acetate | Picolinamide (PA) protected amine | Amination of unactivated δ C(sp³)-H bonds | Pyrrolidines | organic-chemistry.org |
| Engineered Cytochrome P411 | Organic Azide (B81097) | Enzymatic, asymmetric synthesis | Chiral Pyrrolidines | nih.gov |
The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. chimia.ch This reaction typically involves the acid-promoted reaction of an alkyl azide with a carbonyl group, leading to a rearrangement and ring expansion or cyclization.
For instance, a trifluoromethanesulfonic acid (Tf₂O)-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can produce a series of 2-substituted pyrrolidines. organic-chemistry.org The reaction can also be applied to azido (B1232118) ketones and acyl chlorides. thieme-connect.comrsc.org The process often involves the formation of an N-acyliminium ion or isocyanate intermediate, which is then trapped intramolecularly. thieme-connect.comrsc.org The choice of substrate and reaction conditions can influence the reaction pathway and the resulting product. For example, substituents on the azido-containing precursor can direct the reaction towards the formation of either a pyrrolidine or a pyrrolidinone. thieme-connect.com This methodology has been applied in the total synthesis of various natural products. chimia.ch
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is one of the most versatile and widely used methods for the construction of the pyrrolidine ring. mdpi.comscispace.com This reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (a three-atom dipole) with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring stereospecifically. scispace.com
Azomethine ylides can be generated in situ from various precursors. A common method involves the thermal or base-induced elimination from α-amino acid derivatives or the decarboxylation of N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com Traditionally, these cycloadditions have been most effective with electron-deficient alkenes. scispace.com However, recent advancements have enabled the use of simple, unactivated, and even electron-rich olefins through the use of organoaluminum activators, significantly broadening the scope of this reaction. scispace.com
Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes also provide a redox-neutral pathway to pyrrolidines from readily available starting materials. organic-chemistry.org These diverse cycloaddition strategies offer powerful tools for creating a wide range of substituted pyrrolidines, including complex polycyclic systems. mdpi.comumich.edu
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Key Features | Reference |
| Azomethine Ylide (from imine) | Unactivated/Electron-rich Alkene | Me₃Al | Overcomes limitation to electron-deficient olefins | scispace.com |
| Azomethine Ylide (from glycine (B1666218) derivative) | Maleimides | Decarboxylation | Glycine-based approach for polycycles | mdpi.com |
| N-Acylaziridines | Alkenes | Titanium Complex | Radical redox-relay mechanism | organic-chemistry.org |
| N-(Trialkylstannyl)methanimines | Activated Alkenes | Transmetalation (n-BuLi) | Generates non-stabilized 2-azaallyl anions | umich.edu |
[3+2] Cycloaddition Reactions
Azomethine Ylide Cycloadditions
The [3+2] cycloaddition reaction involving azomethine ylides is a powerful and widely utilized method for synthesizing pyrrolidines. nih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that react with various 2π-electron components (dipolarophiles), such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.govwikipedia.org These reactions are known for their high degree of regio- and stereoselectivity, potentially creating up to four new contiguous stereocenters in a single step. wikipedia.orgrsc.org
Azomethine ylides can be generated in situ from several precursors, including the thermal or photochemical ring-opening of aziridines, the condensation of an α-amino acid with an aldehyde or ketone, or the deprotonation of iminium salts. wikipedia.org For instance, the reaction of an α-imino ester with a base can generate an azomethine ylide, which then reacts with an alkene to yield a highly functionalized pyrrolidine. nih.gov
A notable example involves the reaction of unstabilized azomethine ylides, derived from benzyl(methoxymethyl)(trimethylsilylmethyl)amine, with electron-deficient alkenes. nih.gov This reaction, catalyzed by trifluoroacetic acid, proceeds under continuous flow conditions to afford the corresponding pyrrolidines. nih.gov The versatility of this method allows for the synthesis of a diverse array of pyrrolidine derivatives by varying the substituents on both the ylide and the dipolarophile. nih.govrsc.org
Table 1: Examples of Azomethine Ylide Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Trifluoroacetic acid (catalyst), continuous flow | Substituted pyrrolidines | nih.gov |
| α-Imino-esters | Unsaturated 2π-electron components | KF/Al₂O₃ (solid base) | Pyrrolidines with high regio- and diastereoselectivity | nih.gov |
| N-Aryl glycines and Alkenyl aldehyde | Intramolecular reaction | Heat | Octahydropyrrolo[3,4-b]pyrroles | nih.gov |
Glycine-Based Cycloaddition Strategies
Glycine and its derivatives serve as versatile starting materials for the synthesis of pyrrolidines through [3+2] cycloaddition reactions. mdpi.comnih.gov This approach typically involves the decarboxylative generation of azomethine ylides from glycine-derived compounds, such as oxazolidin-5-ones. mdpi.com The resulting semi-stabilized or non-stabilized azomethine ylides can then react with various dipolarophiles to construct the pyrrolidine ring. mdpi.com
This strategy has been successfully employed in one-pot, multi-component reactions to create complex polycyclic systems containing a pyrrolidine core. mdpi.comscilit.com For example, a pseudo five-component reaction using glycine, an aldehyde, and a maleimide (B117702) can produce tetracyclic pyrrolizidines in high yields and with excellent diastereoselectivity. mdpi.com The process involves the initial formation of a pyrrolidine ring via cycloaddition, followed by a subsequent α-C-H functionalization and a second cycloaddition. mdpi.com
The reactivity of the azomethine ylide can be tuned. For instance, in cases where an aldehyde and glycine fail to produce the desired pyrrolidine, the introduction of an electron-withdrawing group to the alkene dipolarophile can activate it for cycloaddition, leading to the formation of the desired product, albeit sometimes in low yields. mdpi.com
Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines
A distinct approach to substituted pyrrolidines involves the functionalization of a pre-existing pyrroline (B1223166) ring. A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which yields 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.gov This reaction represents a significant departure from the typical outcomes of Mizoroki-Heck reactions with N-acyl pyrrolines, which usually result in arylation with the preservation of the double bond (i.e., yielding an alkene product). researchgate.netchemrxiv.org
In contrast, when N-alkyl pyrrolines are used, the reaction proceeds via a hydroarylation pathway, delivering the saturated pyrrolidine ring. researchgate.netchemrxiv.org This method is valued for its broad substrate scope and its ability to directly produce drug-like molecules from readily available starting materials in a single step. researchgate.netchemrxiv.org The process is efficient for a variety of N-alkyl groups and can be applied to generate potent and selective ligands for biological targets like serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org
Table 2: Comparison of Palladium-Catalyzed Reactions of Pyrrolines
| Substrate | Typical Product | Key Feature | Reference |
|---|---|---|---|
| N-Acyl Pyrroline | Alkene (Arylation Product) | Mizoroki-Heck-Matsuda arylation often gives product mixtures. | researchgate.netchemrxiv.org |
This transformation is considered a type of reductive Mizoroki-Heck reaction, where the stability of an intermediate pyrrole (B145914) species is thought to favor the hydroarylation outcome. researchgate.net
Ring Contraction Methodologies (e.g., Photo-promoted Pyridine (B92270) Ring Contraction)
An innovative strategy for synthesizing the pyrrolidine scaffold involves the skeletal rearrangement of larger ring systems. A prime example is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov Pyridines, which are abundant and inexpensive bulk chemicals, can be converted into valuable pyrrolidine structures through this method. osaka-u.ac.jpnih.govresearchgate.net
In one reported methodology, the irradiation of a pyridine with a silylborane promotes a ring contraction to yield a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net This reaction demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov The resulting bicyclic products are powerful synthons that can be further derivatized to access a variety of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net
The proposed mechanism proceeds through the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.gov This method represents an important advance in skeletal editing strategies for the synthesis of complex molecules. osaka-u.ac.jp
Functionalization of Pre-formed Pyrrolidine Rings
For the specific synthesis of Pyrrolidine, 1-undecyl-, a direct approach involves the alkylation of a pre-formed pyrrolidine ring. This is a common and straightforward strategy for preparing N-substituted pyrrolidines.
N-Alkylation Strategies for Pyrrolidine Derivatives
The nitrogen atom of the pyrrolidine ring is a nucleophile and can be readily alkylated using various electrophilic reagents. nih.gov This direct N-alkylation is one of the most common methods for preparing N-alkyl pyrrolidines like 1-undecylpyrrolidine.
The reaction typically involves treating pyrrolidine with an alkyl halide, such as 1-bromoundecane (B50512) or 1-iodoundecane (B118513), in the presence of a base. researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction and to prevent the protonation of the starting pyrrolidine, which would render it non-nucleophilic. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine. researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net In some cases, heating may be required to drive the reaction to completion. researchgate.net
One potential side reaction is quaternization, where the newly formed N-alkylpyrrolidine is further alkylated to form a quaternary ammonium salt. researchgate.net This can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
Nucleophilic Addition to Aldimines
While not a direct alkylation of a pre-formed pyrrolidine ring, the nucleophilic addition of organometallic reagents to imines is a fundamental method for forming α-branched amines and is relevant to the synthesis of N-substituted amines in general. wiley-vch.de N-alkyl imines are generally less electrophilic than their carbonyl counterparts, meaning very reactive nucleophiles like organolithium or Grignard reagents are required for the addition to proceed. wiley-vch.de
A more general approach involves the use of N-activated imines, such as N-acyl, N-sulfonyl, or N-phosphinoyl imines, which are significantly more electrophilic. wiley-vch.de However, for the synthesis of a simple N-alkyl amine like 1-undecylpyrrolidine, this route is less direct than the N-alkylation described previously. An alternative pathway could involve the reductive amination of a carbonyl compound. For example, the reaction of pyrrolidine with undecanal would form an enamine or iminium ion intermediate, which could then be reduced in situ (e.g., with sodium borohydride (B1222165) or catalytic hydrogenation) to yield 1-undecylpyrrolidine. More direct methods utilize reagents that act as both the reducing agent and a reactant component. semanticscholar.org
Recent advances have focused on generating imines in situ from stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which then undergo nucleophilic addition. nih.govnih.gov This strategy avoids the challenges associated with the synthesis and storage of potentially unstable imines. nih.govnih.gov
Grignard Additions to Cyclic Imides
The addition of Grignard reagents to cyclic imides, such as N-substituted succinimides, provides a direct route to 2-substituted pyrrolidinones, which can be further reduced to the corresponding pyrrolidines. This method is particularly useful for introducing a long alkyl chain, like an undecyl group, at the 2-position of the pyrrolidine ring. bohrium.com
The reaction proceeds through the nucleophilic attack of the Grignard reagent on one of the carbonyl groups of the imide. The resulting tetrahedral intermediate can then be hydrolyzed to yield a keto-amide, which exists in equilibrium with its cyclic hemiaminal form. Subsequent reduction of the remaining amide functionality yields the desired 2-alkylpyrrolidine. For the synthesis of Pyrrolidine, 1-undecyl-, one would start with an N-protected succinimide (B58015) and react it with undecylmagnesium bromide. The choice of the N-protecting group is crucial for the success of the reaction and subsequent deprotection steps.
A plausible reaction sequence is outlined below:
Grignard Addition: An N-protected succinimide is treated with undecylmagnesium bromide in an ethereal solvent like THF or diethyl ether.
Hydrolysis: The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate and form the 2-undecyl-5-oxopyrrolidine derivative.
Reduction: The resulting pyrrolidinone is then reduced to the corresponding pyrrolidine using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).
| Reactant 1 | Reactant 2 | Product | Ref. |
| N-Benzylsuccinimide | Undecylmagnesium bromide | 1-Benzyl-5-undecylpyrrolidin-2-one | bohrium.com |
| N-Boc-succinimide | Undecylmagnesium bromide | tert-Butyl 2-undecyl-5-oxopyrrolidine-1-carboxylate | bohrium.com |
Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a reliable method for the preparation of ketones from carboxylic acids, avoiding the common issue of over-addition by organometallic reagents. wikipedia.orgwenxuecity.comorganic-chemistry.org This methodology can be adapted for the synthesis of 2-acylpyrrolidines, which are versatile intermediates for the preparation of 2-alkylpyrrolidines like 2-undecylpyrrolidine. mychemblog.com
The synthesis commences with the conversion of a suitable pyrrolidine carboxylic acid derivative, such as N-protected proline, into a Weinreb-Nahm amide. This is typically achieved by reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. organic-chemistry.orgacs.org The resulting Weinreb amide is then treated with an organometallic reagent, such as undecylmagnesium bromide or undecyllithium, to afford the corresponding 2-undecanoylpyrrolidine. mychemblog.com Subsequent reduction of the ketone functionality, for instance via a Wolff-Kishner or Clemmensen reduction, would yield the desired 2-undecylpyrrolidine.
| Weinreb Amide | Organometallic Reagent | Product (Ketone) | Ref. |
| N-Boc-proline Weinreb amide | Undecylmagnesium bromide | tert-Butyl 2-(dodecanoyl)pyrrolidine-1-carboxylate | mychemblog.com |
| N-Cbz-proline Weinreb amide | Undecyllithium | Benzyl 2-(dodecanoyl)pyrrolidine-1-carboxylate | mychemblog.com |
Nucleophilic Addition to Cyclic Nitrones
The nucleophilic addition of organometallic reagents to cyclic nitrones offers a powerful and stereoselective route to N-substituted and 2-substituted pyrrolidines. bohrium.com For the synthesis of a 2-undecylpyrrolidine, a suitable pyrroline N-oxide would be reacted with an undecyl nucleophile, typically an undecyl Grignard or organolithium reagent.
The success of this reaction hinges on the stability of the cyclic nitrone and the reactivity of the organometallic reagent. The addition occurs at the carbon atom of the C=N double bond, leading to an N-hydroxy-2-undecylpyrrolidine intermediate. Subsequent reduction of the hydroxylamine functionality, for example by catalytic hydrogenation, yields the final 2-undecylpyrrolidine product. This method is particularly advantageous for controlling the stereochemistry at the C-2 position, especially when chiral nitrones derived from natural sources are used. bohrium.com
| Cyclic Nitrone | Nucleophile | Intermediate Product | Final Product (after reduction) | Ref. |
| 1-Pyrroline N-oxide | Undecylmagnesium bromide | 1-Hydroxy-2-undecylpyrrolidine | 2-Undecylpyrrolidine | bohrium.com |
| (S)-2-Methyl-1-pyrroline N-oxide | Undecylmagnesium bromide | (2R,5S)-1-Hydroxy-2-methyl-5-undecylpyrrolidine | (2R,5S)-2-Methyl-5-undecylpyrrolidine | bohrium.com |
Overman Rearrangement
The Overman rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides, providing a powerful method for the synthesis of allylic amines from allylic alcohols. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction can be ingeniously applied to the synthesis of functionalized pyrrolidines. rsc.org
While not a direct method for producing N-undecylpyrrolidine, the Overman rearrangement can be a key step in a multi-step synthesis. For instance, a suitably substituted allylic alcohol containing a precursor to the pyrrolidine ring could undergo the rearrangement. The resulting allylic amine could then be further manipulated and cyclized to form the pyrrolidine ring. The undecyl group could be introduced either before or after the rearrangement and cyclization sequence. The rearrangement can be catalyzed by mercury(II) or palladium(II) salts and often proceeds with high diastereoselectivity. wikipedia.orgorganic-chemistry.org A gold(I)-catalyzed version of this rearrangement has also been reported to be highly efficient in water. beilstein-journals.org
| Allylic Alcohol Precursor | Rearrangement Conditions | Product (Allylic Amide) | Ref. |
| (E)-1-(Pyrrolidin-1-yl)pent-2-en-1-ol | 1. CCl3CN, DBU 2. Heat or Pd(II)/Hg(II) catalyst | N-((E)-1-(Pyrrolidin-1-yl)pent-2-en-3-yl)-2,2,2-trichloroacetamide | wikipedia.orgorganic-chemistry.org |
Allylation of Hemiaminals
The allylation of hemiaminals, which are in equilibrium with cyclic iminium ions, provides a route to α-substituted pyrrolidines. researchgate.net Hemiaminals can be formed from the partial reduction of cyclic imides or by the addition of an alcohol to a cyclic imine.
For the synthesis of a precursor to 2-undecylpyrrolidine, an N-protected pyroglutamol can be used as a source of a cyclic N-acyliminium ion. The allylation of this intermediate, typically using an allyl-silane or allyl-stannane reagent in the presence of a Lewis acid, would introduce an allyl group at the 2-position. This 2-allylpyrrolidine (B1599746) derivative could then be further elaborated, for example, through hydroboration-oxidation of the allyl group followed by oxidation to a carboxylic acid and subsequent steps to form the undecyl chain, or through cross-metathesis with 1-decene (B1663960) followed by hydrogenation. The diastereoselectivity of the allylation can often be controlled by the choice of N-protecting group and reaction conditions. nih.gov
| Hemiaminal Precursor | Allylating Agent | Product | Ref. |
| N-Boc-pyroglutamol | Allyltrimethylsilane, Lewis Acid | tert-Butyl 2-allyl-5-hydroxypyrrolidine-1-carboxylate | researchgate.net |
| N-Cbz-5-methoxypyrrolidine | Allyltributylstannane, Lewis Acid | Benzyl 2-allylpyrrolidine-1-carboxylate | nih.gov |
Petasis Borono-Mannich Reaction
The Petasis borono-Mannich (PBM) reaction is a powerful three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govwikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be used for the direct synthesis of N-undecylpyrrolidine.
In a typical setup for the synthesis of Pyrrolidine, 1-undecyl-, pyrrolidine would be reacted with formaldehyde (B43269) (or a paraformaldehyde equivalent) and undecylboronic acid. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the organic group from the boronic acid. organic-chemistry.org The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or under solvent-free conditions and can be promoted by heat or microwave irradiation. organic-chemistry.org The mild conditions and tolerance of various functional groups make the Petasis reaction an attractive method. wikipedia.orgorganic-chemistry.org
| Amine | Carbonyl | Boronic Acid | Product | Ref. |
| Pyrrolidine | Formaldehyde | Undecylboronic acid | 1-Undecylpyrrolidine | organic-chemistry.orgorganic-chemistry.org |
| Piperidine | Glyoxylic acid | Phenylboronic acid | 1-(Carboxymethyl)piperidine-2-yl)benzene | nih.gov |
Catalytic Asymmetric Negishi α-Alkylations
A highly efficient and enantioselective method for the synthesis of 2-alkylpyrrolidines is the catalytic asymmetric Negishi α-alkylation. nih.gov This reaction involves the cross-coupling of a racemic α-zincated N-Boc-pyrrolidine with an alkyl halide in the presence of a chiral nickel catalyst. nih.govorganic-chemistry.org
This method provides a direct route to enantioenriched 2-undecylpyrrolidine. The reaction starts with the deprotonation of N-Boc-pyrrolidine using a strong base, followed by transmetalation with a zinc salt (e.g., ZnCl2) to form the racemic α-zincated pyrrolidine. This organozinc reagent is then coupled with an undecyl halide (e.g., 1-iodoundecane or 1-bromoundecane) in the presence of a nickel catalyst and a chiral ligand, such as a chiral diamine. nih.gov The stereochemistry of the final product is primarily determined by the chiral catalyst. nih.gov This enantioconvergent process allows for the synthesis of a specific enantiomer of the 2-alkylpyrrolidine from a racemic starting material. nih.govresearchgate.net
| Pyrrolidine Derivative | Alkyl Halide | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Ref. |
| Racemic α-zincated N-Boc-pyrrolidine | 1-Iodoundecane | NiCl2·glyme / Chiral diamine | (R)- or (S)-tert-Butyl 2-undecylpyrrolidine-1-carboxylate | High | nih.gov |
| Racemic α-zincated N-Boc-pyrrolidine | Cyclohexyl iodide | NiCl2·glyme / Chiral 1,2-diamine | tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate | 93% | nih.gov |
Stereoselective Synthesis Approaches
The creation of specific stereoisomers of N-alkylpyrrolidines is a key challenge in synthetic chemistry. Various strategies have been developed to control the stereochemistry at the chiral centers of the pyrrolidine ring.
Enantioconvergent cross-coupling reactions have emerged as a powerful tool for the asymmetric synthesis of 2-alkylpyrrolidines from racemic starting materials. A notable example is the nickel-catalyzed Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary halides. acs.orgnih.gov This method provides a catalytic asymmetric route to a variety of 2-alkylpyrrolidines. acs.orgnih.gov The process is significant because it can, in theory, convert a racemic mixture of a nucleophile into a single enantiomer of the product. acs.org
In the context of synthesizing a precursor to N-undecylpyrrolidine, an undecyl halide could be coupled with racemic α-zincated N-Boc-pyrrolidine. The reaction is catalyzed by a chiral nickel complex, which preferentially facilitates the reaction of one enantiomer of the organozinc reagent or controls the stereochemistry at the coupling step, leading to an enantioenriched 2-undecyl-N-Boc-pyrrolidine product. Subsequent removal of the Boc protecting group and N-alkylation would yield the final N-undecylpyrrolidine.
Preliminary mechanistic studies suggest that the enantioconvergence does not proceed through a simple dynamic kinetic resolution of the organometallic partner or a β-hydride elimination/β-migratory insertion pathway. acs.orgnih.gov Instead, it is proposed that the chiral catalyst interacts with both enantiomers of the racemic nucleophile in a way that leads to the preferential formation of one product enantiomer. caltech.edu
The effectiveness of these reactions can be illustrated by the following data for the synthesis of various 2-alkylpyrrolidines, which serves as a model for the synthesis of a 2-undecylpyrrolidine derivative.
Table 1: Enantioconvergent Nickel-Catalyzed Cross-Coupling of Racemic α-Zincated N-Boc-Pyrrolidine with Alkyl Halides This table is representative of the types of results obtained in these reactions; specific data for the undecyl group would require experimental investigation.
| Alkyl Halide | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cyclohexyl Iodide | 2-Cyclohexyl-N-Boc-pyrrolidine | 85 | 93:7 |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scispace.com After the desired stereocenter has been created, the auxiliary is removed. Chiral pyrrolidine-based auxiliaries are frequently used due to their rigid structure, which allows for efficient chirality transfer. scispace.comspringerprofessional.de
One common strategy involves the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). whiterose.ac.uk For the synthesis of a chiral pyrrolidine, a suitable precursor can be reacted with SAMP to form a chiral hydrazone. Nucleophilic addition to this hydrazone, for instance with a tetradecyl lithium reagent, proceeds with high diastereoselectivity. whiterose.ac.uk Subsequent transformations, including the removal of the auxiliary, would lead to the desired enantiomerically enriched pyrrolidine. whiterose.ac.uk
Another widely used chiral auxiliary is the 'Ellman' (R)-tert-butylsulfinamide. whiterose.ac.uk This auxiliary can be condensed with an appropriate aldehyde to form a chiral N-sulfinylimine. The addition of a Grignard reagent to this imine can proceed with high diastereoselectivity, affording a single diastereomer of the resulting sulfinamide. whiterose.ac.uk Cleavage of the auxiliary then reveals the chiral amine.
Oppolzer's chiral sultam is another effective auxiliary, particularly in directing asymmetric 1,3-dipolar cycloaddition reactions to construct syn-substituted pyrrolidine rings with high diastereoselectivity and enantioselectivity. acs.org
Table 2: Diastereoselective Synthesis of Pyrrolidine Derivatives Using Chiral Auxiliaries This table illustrates the high levels of stereocontrol achievable with chiral auxiliaries in reactions that could be adapted for the synthesis of N-undecylpyrrolidine precursors.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de, %) |
|---|---|---|---|
| SAMP | Nucleophilic Addition | Hydrazone | ≥96 |
| 'Ellman' Auxiliary | Grignard Addition | Aldimine | >99 |
The synthesis of optically pure N-alkylpyrrolidines can also be achieved by starting with an enantiomerically pure precursor. cabidigitallibrary.org For instance, (R)- or (S)-proline, which are commercially available in high enantiopurity, can serve as chiral starting materials. The carboxylic acid group of proline can be reduced to an alcohol, which can then be converted to a leaving group for subsequent nucleophilic substitution to introduce the undecyl group at a different position if desired, or the nitrogen can be directly alkylated.
Another approach involves the asymmetric reduction of a cyclic imine precursor. beilstein-journals.org For example, a suitable imine can be reduced using asymmetric transfer hydrogenation conditions with a chiral ruthenium catalyst to produce a chiral amine with high enantiomeric excess. beilstein-journals.org This chiral amine can then be further functionalized to yield the target N-undecylpyrrolidine.
The synthesis of (R)-bgugaine, a natural product containing a pyrrolidine ring, provides a relevant example. One synthesis route starts with the condensation of 4-oxooctadecanoic acid with (R)-phenylglycinol, which acts as a chiral auxiliary. whiterose.ac.uk The resulting bicyclic lactam is then reduced and the auxiliary is cleaved to afford the chiral pyrrolidine core, which can be N-methylated. A similar strategy could be envisioned for N-undecylpyrrolidine by starting with an appropriate keto acid.
Reaction Mechanisms and Synthetic Limitations
The mechanisms of these synthetic methodologies are often complex. In the case of nickel-catalyzed enantioconvergent cross-couplings, the reaction is believed to proceed through radical intermediates. sustech.edu.cn The chiral ligand on the nickel catalyst is thought to control the stereochemistry of the final product by influencing the coupling of the radical with the organometallic species. researchgate.net A key challenge and limitation of these reactions is preventing side reactions, such as β-hydride elimination, which can lead to undesired byproducts. acs.orgnih.gov
A general limitation in the synthesis of N-alkylpyrrolidines, particularly higher N-alkyl analogs like N-undecylpyrrolidine, can be the difficulty in their direct synthesis using methods like the Mizoroki-Heck reaction. nih.govchemrxiv.org Often, a deacylation-alkylation strategy is required, where a more easily accessible N-acyl pyrrolidine is synthesized and then the acyl group is removed and replaced with the desired alkyl group. nih.govchemrxiv.org Furthermore, competing oxidation processes can complicate reactions involving N-H or N-alkyl azacycloalkenes. nih.govchemrxiv.org
Derivatization Pathways for Functionalized N-Alkyl Pyrrolidines
The N-undecylpyrrolidine scaffold can be functionalized through several synthetic routes, targeting the nitrogen atom, the pyrrolidine ring, or the undecyl chain. These derivatizations allow for the creation of a diverse range of molecules with modified properties.
One common reaction is quaternization , where the tertiary amine of the N-alkylpyrrolidine reacts with an alkyl halide in an SN2 reaction to form a quaternary ammonium salt. mdpi.comchemicalbook.com For example, N-methylpyrrolidine can be reacted with dimethyl carbonate at elevated temperature and pressure to yield N,N-dimethylpyrrolidinium methyl carbonate. google.com This process is fundamental for creating ionic liquids and phase-transfer catalysts. nih.govrsc.org
Dehydrogenation offers a pathway to convert the saturated pyrrolidine ring into an aromatic pyrrole. This transformation can be achieved using catalysts like B(C₆F₅)₃ with a hydrogen acceptor or through visible-light photoredox catalysis. nih.govd-nb.infoacs.org N-alkyl-substituted pyrrolidines are considered challenging substrates for this reaction because the basic nitrogen can potentially poison the catalyst. nih.govacs.org Nevertheless, methods have been developed to successfully form N-alkyl pyrroles from N-alkyl pyrrolidines. nih.govacs.org
The pyrrolidine ring can also be functionalized directly. Redox-neutral α-arylation of pyrrolidines has been achieved using a quinone monoacetal as an oxidizing agent in the presence of a base. rsc.org Ring-opening reactions provide another route for derivatization. For instance, N-alkyl pyrrolidines can undergo selective ring-opening with chloroformates to yield 4-chlorobutyl carbamates, with the reaction pathway being dependent on the N-substituent. acs.org
Furthermore, C-H oxidation can selectively functionalize the N-alkyl chain . Platinum-catalyzed C-H oxidation of N-alkylpyrrolidines shows a preference for the terminal position of the alkyl chain. The quaternization of the amine nitrogen deactivates the C-H bonds proximal to it through an inductive effect, directing oxidation to more remote sites. nih.gov
The table below outlines key derivatization pathways for N-alkyl pyrrolidines.
| Reaction Type | Reagents/Catalyst | Product Type | References |
| Quaternization | Alkyl halides (e.g., CH₃I), Dimethyl carbonate | Quaternary ammonium salts | mdpi.comchemicalbook.comgoogle.com |
| Dehydrogenation | B(C₆F₅)₃ / Hydrogen acceptor; Visible-light photoredox catalysis | N-Alkyl pyrroles | nih.govd-nb.infoacs.org |
| α-Arylation of Ring | Quinone monoacetal / Base (DABCO) | α-Aryl-N-alkylpyrrolidines | rsc.org |
| Ring-Opening | Chloroformates | 4-Chlorobutyl carbamates | acs.org |
| C-H Oxidation of Alkyl Chain | Platinum catalysts | Terminally oxidized N-alkylpyrrolidines | nih.gov |
Hydrolysis Characteristics Influenced by Molecular Structure
The hydrolysis of N-undecylpyrrolidine derivatives typically involves reactions where the pyrrolidine ring is cleaved or where functional groups on the molecule are hydrolyzed. The stability of the pyrrolidinium (B1226570) ion and related structures to hydrolysis is a key consideration.
The hydrolysis of iminium ions derived from the condensation of pyrrolidines with carbonyl compounds has been studied computationally. These studies investigate the equilibrium between the iminium ion, the carbonyl compound, the amine, and water. ub.eduacs.org The stability of the iminium ion towards hydrolysis is influenced by substituents on the pyrrolidine ring and the nature of the carbonyl compound. ub.eduacs.org Polar solvents can stabilize charged species, affecting the equilibrium position of the hydrolysis reaction. ub.eduacs.org
In the context of N-alkylpyrrolidines, the N-substituent plays a critical role in the molecule's reactivity. For instance, in reactions with chloroformates, the nature of the N-alkyl group determines whether the reaction proceeds via N-dealkylation or ring-opening. acs.org N-methyl and N-ethyl substituents favor ring-opening, while an N-benzyl group leads to dealkylation. acs.org This suggests that the steric and electronic properties of the undecyl group in Pyrrolidine, 1-undecyl- would significantly influence its reaction pathways in similar transformations.
While tertiary amides are generally very resistant to hydrolysis, requiring harsh conditions, specialized methods have been developed for milder hydrolysis. arkat-usa.org For N-acylpyrrolidines, enzymatic hydrolysis using lipases has been shown to be effective and highly enantioselective, overcoming the instability of the heterocyclic ring system observed under traditional acid- or base-catalyzed conditions. researchgate.net The rate and mechanism of acid-catalyzed hydrolysis are also dependent on the molecular structure, including the nature of substituents, which can influence whether the reaction proceeds through a unimolecular (A-1) or bimolecular (A-2) mechanism. acs.org For N-undecylpyrrolidine, the long, hydrophobic undecyl chain would likely influence its solubility and the accessibility of the nitrogen atom to reagents in aqueous media, thereby affecting its hydrolysis characteristics.
The influence of molecular structure on the stability and reaction pathways of pyrrolidine derivatives is highlighted below.
| Structural Feature | Influence on Hydrolysis/Reactivity | Example | References |
| N-Alkyl Substituent | Dictates the pathway between ring-opening and dealkylation. | N-methyl favors ring-opening; N-benzyl favors dealkylation with chloroformates. | acs.org |
| Ring Substituents | Affects the stability of derived iminium ions toward hydrolysis. | Substituents at the 2-position of the pyrrolidine ring influence the stability of related iminium ions. | ub.eduacs.org |
| Solvent Polarity | Stabilizes charged intermediates and transition states. | Polar solvents can shift the equilibrium of iminium ion hydrolysis. | ub.eduacs.org |
| Acyl Group (in N-Acyl derivatives) | Determines susceptibility to enzymatic or chemical cleavage. | N-acylated pyrrolidines can be hydrolyzed enantioselectively by lipases. | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for N-Alkyl Pyrrolidines
Quantum chemical calculations are employed to determine the electronic wavefunctions and energies of molecules, providing fundamental information about their stability and reactivity. northwestern.edu For N-alkyl pyrrolidines, these methods elucidate the impact of the alkyl substituent on the pyrrolidine (B122466) scaffold.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. wikipedia.org It is frequently applied to pyrrolidine and its derivatives to calculate a variety of molecular properties and to study the relationship between a molecule's electronic properties and its reactivity. researchgate.netbeilstein-journals.orgepstem.net DFT calculations, often using functionals like B3LYP, can determine key quantum chemical parameters. beilstein-journals.orgscirp.org
Key parameters calculated using DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. epstem.net The energy gap between these orbitals (ΔE) is an indicator of chemical reactivity. imist.ma For Pyrrolidine, 1-undecyl-, the undecyl group is primarily an electron-donating group via induction, which would be expected to slightly raise the EHOMO compared to unsubstituted pyrrolidine, though its major influence is on steric and hydrophobic characteristics rather than electronic properties.
Table 1: Calculated Quantum Chemical Descriptors for Pyrrolidine Derivatives This table presents representative data for substituted heterocyclic compounds, illustrating the types of parameters derived from DFT calculations. The values are indicative and depend on the specific molecule and computational method.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital containing electrons. | Associated with the electron-donating ability of a molecule. epstem.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron orbital that is empty of electrons. | Related to the electron-accepting ability of a molecule. imist.ma |
| Energy Gap (ΔE = ELUMO – EHOMO) | The difference in energy between the HOMO and LUMO. | A smaller gap suggests higher reactivity. scirp.org |
| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. scirp.org |
| Ionization Potential (I) | The energy required to remove an electron from a molecule (I ≈ -EHOMO). imist.ma | A low value indicates high reactivity. scirp.org |
Computational studies are invaluable for mapping out the pathways of chemical reactions. nih.gov DFT calculations are used to explore the potential energy surfaces of reactions involving pyrrolidines, helping to identify transition states and intermediates. beilstein-journals.orgnih.gov This allows for a detailed understanding of reaction mechanisms at a molecular level. beilstein-journals.org For example, theoretical studies have clarified the mechanisms of 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring and have investigated the kinetic versus thermodynamic control of product formation. beilstein-journals.orgnih.gov The presence of a bulky N-undecyl group would be expected to exert significant steric influence on the regioselectivity and stereoselectivity of such reactions.
Modern electronic structure theory provides the foundation for quantum chemical calculations. boisestate.edumit.edu It encompasses a range of methods, from Hartree-Fock approximations to more advanced techniques that account for electron correlation. mit.edu The goal is to solve the electronic Schrödinger equation to obtain the wavefunction, from which all electronic properties of the system can be derived. northwestern.edu For a molecule like Pyrrolidine, 1-undecyl-, these theories allow for the precise calculation of its geometry and energetic properties, forming the basis for understanding its chemical behavior. umn.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com MD simulations provide detailed information on conformational changes and the dynamic behavior of molecules in various environments. researchgate.netnih.gov
For Pyrrolidine, 1-undecyl-, MD simulations can model the flexibility of the long alkyl chain and its interactions with a solvent or a biological receptor. nih.gov These simulations rely on force fields, such as AMBER or GROMOS, which are sets of parameters that define the potential energy of the system. researchgate.netnih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket or traverse a biological membrane. mdpi.com Hybrid methods combining neural network potentials (NNP) with molecular mechanics (MM) are emerging to enhance the speed and accuracy of these simulations for complex systems. arxiv.org
Molecular Docking Analyses and Binding Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. rsc.orgrsc.org This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
The binding of a molecule to the active site of an enzyme is a critical step in its biological function. libretexts.orgnih.gov Molecular docking studies on pyrrolidine-based compounds have revealed key interactions within the active sites of various enzymes. rsc.orgnih.gov These interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions. libretexts.orgresearchgate.net
In the case of Pyrrolidine, 1-undecyl-, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the long, flexible undecyl chain is perfectly suited to engage in favorable hydrophobic interactions within a nonpolar pocket of an enzyme's active site. researchgate.net For instance, studies on α-1-C-alkylated pyrrolidine derivatives have shown that long alkyl chains can fit into hydrophobic grooves, significantly enhancing binding affinity and selectivity for enzymes like β-glucocerebrosidase. researchgate.net
Table 2: Representative Enzyme-Ligand Interactions for Pyrrolidine Derivatives This table conceptualizes the types of interactions that could be predicted for Pyrrolidine, 1-undecyl- based on docking studies of similar long-chain N-alkylated heterocycles.
| Molecular Moiety | Potential Interaction Type | Interacting Enzyme Residues (Examples) | Significance of Interaction |
|---|---|---|---|
| Pyrrolidine Ring Nitrogen | Hydrogen Bond Acceptor | Asp, Glu, Ser, Thr | Anchors the ligand in the active site. researchgate.net |
| Undecyl Chain | Hydrophobic (van der Waals) Interactions | Phe, Trp, Leu, Ile, Val | Contributes to binding affinity and selectivity by fitting into hydrophobic pockets. researchgate.net |
| Overall Ligand | Conformational Adaptation | Entire Active Site Pocket | The flexibility of the ligand allows it to adopt an optimal shape to maximize favorable interactions. mdpi.com |
Hydrophobic Pocket Accommodations and Ligand Orientation
The long, flexible undecyl chain of "Pyrrolidine, 1-undecyl-" is a defining structural feature that dictates its interaction with biological macromolecules. Computational docking studies on analogous long-chain N-alkylated pyrrolidine derivatives have demonstrated the critical role of hydrophobic interactions in ligand binding. The undecyl group is well-suited to occupy and anchor within hydrophobic pockets or grooves of target proteins.
The orientation of the ligand is not static and can be influenced by subtle changes in the molecule's structure. For example, the introduction of a hydroxyl group near the pyrrolidine ring in some derivatives was found to alter the ring's conformation and the orientation of the long alkyl chain, leading to improved accommodation in hydrophobic grooves. researchgate.net This highlights the interplay between different parts of the molecule in achieving an optimal binding pose.
Conformational Analysis and Stability
The pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various energetically favorable conformations. nih.gov This conformational flexibility is a key aspect of its structure and can significantly impact its biological activity. The substituents on the pyrrolidine ring play a crucial role in determining the preferred conformation.
Computational studies on pyrrolidine enamines have shown that multiple conformations can be significantly populated at equilibrium, with small energy differences between them. researchgate.net This conformational diversity is important to consider when analyzing the binding of pyrrolidine-containing molecules to their targets. For "Pyrrolidine, 1-undecyl-," the bulky undecyl group attached to the nitrogen atom will influence the conformational equilibrium of the pyrrolidine ring.
The stability of different conformers can be assessed using quantum chemical calculations. researchgate.net The relative energies of these conformers determine their population in a given environment. The interaction between the undecyl chain and the pyrrolidine ring, as well as the interactions of the entire molecule with its surroundings (e.g., solvent or a protein binding site), will dictate the most stable conformations. Conformational analysis is essential for understanding how the molecule presents itself to its biological target and can explain the selectivity of its interactions. lumenlearning.com
Structure-Activity Relationship (SAR) Elucidation using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are powerful tools for elucidating SAR by correlating specific structural features with observed activity. For pyrrolidine derivatives, SAR studies have been instrumental in optimizing their properties for various applications. researchgate.netnih.gov
In the context of "Pyrrolidine, 1-undecyl-," the key structural components are the pyrrolidine ring and the N-undecyl chain. SAR studies on analogous compounds have shown that the length and nature of the N-alkyl chain are critical for activity. For instance, in a series of α-1-C-alkylated DAB derivatives, a progressive increase in the length of the C-alkyl chain led to a significant enhancement in inhibitory potency against β-glucocerebrosidase. researchgate.net This suggests a direct relationship between the length of the hydrophobic tail and the strength of the interaction with the target enzyme.
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to rationalize these observations. Docking studies can reveal how modifications to the alkyl chain affect the binding mode and affinity. mdpi.com For example, shortening or branching the undecyl chain would likely alter its fit within a hydrophobic pocket, potentially leading to a decrease in activity.
Interactive Data Table: Computational Docking Results of Related Pyrrolidine Derivatives
| Compound Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
| α-1-C-tridecyl-DAB | β-glucocerebrosidase | Not specified | Asp127, Glu235, Glu340 | researchgate.net |
| Phenylalanine-containing peptidomimetic (I-19) | HIV-1 CA | -4.884 | Not specified | mdpi.com |
| Pyrrolidine pentamine derivative (2700.001) | AAC(6')-Ib | Not specified | Not specified | nih.govmdpi.com |
| Pyrrolidine pentamine derivative (2700.003) | AAC(6')-Ib | Not specified | Not specified | nih.govmdpi.com |
Biological Activity of N Undecylpyrrolidine Derivatives: in Vitro Mechanisms and Structure Activity Relationships
Enzyme Inhibition Studies and Mechanisms
Cholinesterase (AChE, BChE) Inhibition
N-substituted pyrrolidine (B122466) derivatives have been widely investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating acetylcholine (B1216132) levels in the nervous system. The inhibition of these enzymes is a primary strategy for managing symptoms of Alzheimer's disease. nih.gov While specific IC50 values for 1-undecylpyrrolidine are not prominently documented in the reviewed literature, structure-activity relationship (SAR) studies of related compounds underscore the importance of the N-substituent. For instance, studies on dispiro-pyrrolidine derivatives show potent inhibitory activities, with some compounds exhibiting IC50 values as low as 3.15 µM against AChE and 4.74 µM against BChE. nih.gov
Molecular modeling and SAR analyses reveal that the substituent on the pyrrolidine nitrogen plays a key role in the molecule's interaction with the enzyme's active site. nih.govresearchgate.net For example, N-allyl groups on related alkaloid scaffolds have been shown to be more potent AChE inhibitors than N-methyl groups, indicating that larger, more lipophilic chains can enhance binding. researchgate.net The undecyl chain, due to its length and hydrophobicity, is hypothesized to fit into the peripheral anionic site (PAS) or the gorge of the cholinesterase enzymes, thereby contributing to the inhibitory activity.
Table 1: Cholinesterase Inhibition by Related N-Substituted Pyrrolidine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] (Compound 8g) | AChE | 3.15 |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] (Compound 8g) | BChE | 4.74 |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] (Compound 8e) | AChE | 3.35 |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] (Compound 8e) | BChE | 5.63 |
Glycosidase Inhibition (e.g., α-Glucosidase, β-Glucosidase, β-Galactosidase, α-Amylase)
Inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase, are important in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. The pyrrolidine scaffold is a known structural motif in various glycosidase inhibitors. Studies on N-acetylpyrrolidine derivatives have demonstrated significant inhibitory potential against α-glucosidase. researchgate.netresearchgate.netnih.gov For example, N-(benzyl)-2-acetylpyrrolidine was found to be a potent inhibitor of α-glucosidase with an IC50 value of 0.52 mM. nih.gov
Kinetic studies of these N-substituted pyrrolidines revealed a mixed-type inhibition mechanism, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.gov The nature of the N-substituent is critical for activity. While specific data for an N-undecyl group is sparse, the established activity of N-benzyl derivatives suggests that hydrophobic substituents on the pyrrolidine nitrogen contribute favorably to binding at the enzyme's active site. researchgate.net Further research on pseudoamide-type pyrrolidine glycomimetics also shows that modifications to the side chain can achieve remarkable specificity in enzyme inhibition.
Table 2: Glycosidase Inhibition by Related N-Substituted Pyrrolidine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (mM) | Type of Inhibition |
|---|---|---|---|
| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 | Mixed-type |
| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 | Mixed-type |
Poly(ADP-ribose) Polymerase (PARP-1, -2) Inhibition
Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a rational approach for developing safer anti-inflammatory agents. The N-substituted pyrrolidine-2,5-dione scaffold has been successfully tailored to create potent and selective dual COX/LOX inhibitors. Although the most potent compounds in one major study featured N-diaryl substitutions, the research establishes the pyrrolidine-2,5-dione core as a valid template for this activity. One highly active derivative demonstrated a COX-2 IC50 value of 0.051 µM. The structure-activity relationship indicates that the substituents on the pyrrolidine ring are crucial for achieving high affinity and selectivity for the COX-2 enzyme over COX-1, as well as for inhibiting 5-LOX. The undecyl group on a pyrrolidine core would provide a significant lipophilic tail, which could interact with hydrophobic regions of these enzymes.
Table 3: COX/LOX Inhibition by Related N-Substituted Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-(benzyl(4-methoxyphenyl)amino) derivative (Compound 78) | COX-2 | 0.051 |
| N-substituted pyrrolidine-2,5-diones | 5-LOX | Appreciable Inhibition |
Autotaxin Enzyme Inhibition
Autotaxin (ATX) is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is implicated in pathological conditions like cancer and fibrosis. The development of ATX inhibitors is therefore of significant therapeutic interest. Pyrrolidinone and pyrrolidine derivatives have been synthesized and evaluated as ATX inhibitors. While specific data for N-undecylpyrrolidine is not available in the reviewed literature, related compounds with different functionalities have shown potent inhibition. For example, pyrrolidine derivatives functionalized with boronic acid have yielded highly potent ATX inhibitors with IC50 values as low as 35 nM. This demonstrates that the pyrrolidine scaffold is a viable starting point for designing ATX inhibitors, where the undecyl chain could potentially occupy the large hydrophobic pocket of the enzyme that normally binds the lipid substrate.
Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes that degrade extracellular matrix components, playing roles in cancer metastasis and inflammation. The pyrrolidine scaffold is a key feature in many synthetic MMP inhibitors. A study on N-hydroxybutanamide derivatives, synthesized from N-substituted succinimides, showed potent inhibition of MMP-2, MMP-9, and MMP-14, with an iodoaniline derivative displaying an IC50 of approximately 1–1.5 μM for these enzymes.
The inhibitory mechanism of such compounds typically involves a zinc-binding group (like hydroxamate) that chelates the zinc ion in the enzyme's catalytic site. The rest of the molecule, including the pyrrolidine ring and its substituents, makes additional contacts with the enzyme's active site pockets (e.g., the S1' pocket). A long alkyl chain like the undecyl group on the pyrrolidine nitrogen would be expected to make extensive hydrophobic interactions within these pockets, contributing significantly to binding affinity and potentially to selectivity among different MMPs.
Table 4: MMP Inhibition by Related Pyrrolidine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | ~1.0 - 1.5 |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | ~1.0 - 1.5 |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | ~1.0 - 1.5 |
Influence of N-Substitution and Alkyl Chain Length on Enzyme Selectivity
The structure of pyrrolidine derivatives, particularly the nature of the N-substitution and the length of the alkyl chain, plays a pivotal role in determining their selectivity for various enzymes. Structure-activity relationship (SAR) studies have revealed that modifications to these structural features can significantly impact the biological activity and inhibitory potency of these compounds. nih.govmdpi.comnih.gov
For instance, in a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, the length of the alkyl chain and the presence of a carbonyl group were found to greatly influence their inhibitory activity against poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2). nih.gov Specifically, derivatives with a three-carbon atom chain exhibited the highest activity. nih.gov This suggests that an optimal alkyl chain length is crucial for effective binding to the enzyme's active site.
Furthermore, the substitution pattern on the pyrrolidine ring itself can dictate enzyme selectivity. Research on pyrrolidine-based organocatalysts has shown that substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen, which in turn affects its catalytic activity. nih.gov Similarly, substituents at the C-4 position can influence the puckering of the ring, a conformational feature that can be critical for pharmacological efficacy. nih.gov
In the context of aldo-keto reductase enzyme AKR1C3 inhibitors, the replacement of a carboxyl group with a pyrrolidin-2-one core was a key modification. researchgate.net SAR studies on these compounds demonstrated that the sulfonamide moiety was critical for their inhibitory activity. researchgate.net This highlights that it is not just the alkyl chain, but the interplay of different functional groups attached to the pyrrolidine scaffold that governs enzyme selectivity.
Moreover, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] have shown that while truncating the molecule leads to a loss of activity, modifications to the functionalities and stereochemistry have varied effects on inhibitory properties. mdpi.comnih.gov Alterations at the R1 position of the most active compounds reduced inhibition, emphasizing the importance of the S-phenyl moiety's presence and its distance from the pyrrolidine scaffold. nih.gov
Antimicrobial Bioactivity Mechanisms
Pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antiviral, and antifungal properties. nih.gov The mechanisms underlying these bioactivities are diverse and often depend on the specific structure of the derivative.
Antibacterial Activities (e.g., against E. coli, A. baumannii, S. aureus, B. subtilis, M. Tuberculosis)
N-undecylpyrrolidine and its derivatives have shown notable antibacterial efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
Escherichia coli : Certain N-methyl-2-pyrrolidone formulations have exhibited antimicrobial activity against E. coli. nih.gov The antibacterial action of some pyrrolidine complexes is attributed to their ability to damage the bacterial membrane. mdpi.com
Acinetobacter baumannii : N-benzoylthiourea-pyrrolidine derivatives have been found to be highly active against A. baumannii. nih.gov Specifically, compounds with N-phenyl and N-methyl groups were four times more active than the reference drug. nih.gov Additionally, certain pyrrolidine derivatives containing an indole (B1671886) moiety showed double the activity of ampicillin (B1664943) against this bacterium. nih.gov
Staphylococcus aureus : Spirooxindole pyrrolidine derivatives have been evaluated for their antibacterial activity against S. aureus. nih.gov Furthermore, N-methyl-2-pyrrolidone has demonstrated activity against this common pathogen. nih.gov
Bacillus subtilis : Some pyrrolidine derivatives have been tested for their antimicrobial activity against B. subtilis. nih.gov
Mycobacterium tuberculosis : A notable finding is the anti-tuberculosis (anti-TB) activity of certain pyrrolidine derivatives. nih.gov One compound containing a 4-chlorophenyl group showed better anti-TB activity than the reference drug ethambutol. nih.gov Another derivative with 4-chlorophenyl and indole groups also exhibited superior activity against Mycobacterium tuberculosis compared to ethambutol. nih.gov
The following table summarizes the antibacterial activity of selected N-undecylpyrrolidine derivatives.
| Derivative Type | Target Bacteria | Observed Activity | Reference(s) |
| N-Methyl-2-pyrrolidone | E. coli, S. aureus | Antimicrobial activity | nih.gov |
| N-Benzoylthiourea-pyrrolidines | A. baumannii | 4x more active than reference | nih.gov |
| Pyrrolidine with indole moiety | A. baumannii | 2x more active than ampicillin | nih.gov |
| Pyrrolidine with 4-chlorophenyl | M. tuberculosis | Better activity than ethambutol | nih.gov |
Antiviral Properties
The pyrrolidine scaffold is a key component in various compounds exhibiting antiviral activity. nih.gov These derivatives have been investigated for their ability to combat a range of viruses.
For instance, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection. nih.gov One such compound demonstrated a strong binding affinity to the CXCR4 receptor and inhibited CXCL12-induced cytosolic calcium flux. nih.gov
Furthermore, novel pyrrole (B145914), pyrrolo[2,3‑d]pyrimidine, and pyrrolo[3,2‑e] nih.govresearchgate.netmdpi.comtriazolo[4,3‑c]pyrimidine derivatives have been synthesized and tested for their antiviral activities against Rotavirus and Coxsackievirus B4. nih.gov Several of these compounds exhibited significant antiviral activity, with molecular docking studies suggesting they target the viral polymerase enzymes. nih.gov The aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core appeared to be critical for antiviral effectiveness against human coronavirus 229E. mdpi.com
Antifungal Activities
Pyrrolidine derivatives have emerged as a promising class of antifungal agents, showing efficacy against various fungal pathogens. nih.govnih.gov
Candida albicans : Tetrazoles bearing a pyrrolidine ring have been synthesized and tested as potential antifungal agents against C. albicans. nih.gov One derivative with a methyl substitution was identified as the most effective. nih.gov Spirooxindole pyrrolidine-linked hybrids have also shown potent antifungal activity against clinically isolated C. albicans strains, including those resistant to fluconazole. nih.gov Furthermore, certain 2,3-pyrrolidinedione derivatives have demonstrated significant antimicrobial activity against C. albicans, comparable to the standard chlorhexidine. nih.gov Metal complexes of pyrrolidone thiosemicarbazone also exhibit significant antifungal activity against C. albicans. researchgate.netscispace.comnih.gov
Aspergillus fumigatus : Naturally occurring antifungal pyrrole derivatives have been found to be effective against the pathogenic fungus A. fumigatus. nih.gov
Other Fungi : A series of N-alkyl, N-aryl, and N-alkylphenyl-1,4-pyrrolediones have been reported as antifungal agents. nih.gov A detailed structure-activity relationship study indicated that an intact maleimido ring is necessary for strong antifungal activity, with the length of the alkyl chain influencing the antifungal behavior. nih.gov Notably, many of these active compounds did not show cytotoxicity against human cancer cell lines, indicating selective toxicity towards fungi. nih.gov
Anticancer Bioactivity Mechanisms
The pyrrolidine scaffold is a key structural motif in numerous compounds with significant anticancer properties. researchgate.netnih.gov These derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net
Antiproliferative Activity against Cancer Cell Lines
N-undecylpyrrolidine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.
Colon Cancer: Pyrrolidine derivatives have shown significant antiproliferative effects in colon cancer cell lines such as HCT116 and DLD-1. researchgate.netresearchgate.net Some derivatives induce cell cycle arrest and apoptosis in these cells. researchgate.net
Breast Cancer: Diarylnaphthylpyrrolidine derivatives have been found to be efficacious against human breast cancer cells, including MCF-7 and MDA-MB-231. nih.gov These compounds can induce apoptosis and cause cell cycle arrest. nih.gov
Leukemia: Certain pyrrolidine derivatives have shown a significant proliferation inhibitory effect in leukemia cell lines like HL60. researchgate.net
Other Cancer Cell Lines: The anticancer activity of pyrrolidine derivatives extends to other cancer types as well. For example, spirooxindole analogues have exhibited broad activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com Additionally, some pyrrolidine derivatives have been evaluated for their antiproliferative effects against lung cancer (A549) and prostate cancer (PC3) cell lines. nih.gov
The table below presents the antiproliferative activity of selected pyrrolidine derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | Effect | Reference(s) |
| Substituted Pyrrolidines | HCT116 (Colon), HL60 (Leukemia) | Proliferation inhibition, cell cycle arrest, apoptosis | researchgate.net |
| Diarylnaphthylpyrrolidines | MCF-7, MDA-MB-231 (Breast) | Apoptosis, cell cycle arrest | nih.gov |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Antiproliferative activity | mdpi.com |
| Pyrrolo[2,3-d]pyrimidines | A549 (Lung), PC3 (Prostate) | Cytotoxic activity | nih.gov |
| Pyrrolidine-derived compound | DLD-1 (Colon) | Antiproliferative effects | researchgate.net |
Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival and resistance of various cancer cells, making it a compelling target for anticancer drug development. While direct studies on the Mcl-1 inhibitory activity of "Pyrrolidine, 1-undecyl-" are not extensively available in the reviewed literature, research on related pyrrolidine derivatives provides valuable insights into the structural requirements for Mcl-1 inhibition.
A study on a series of pyrrolidine derivatives identified compounds with potent Mcl-1 inhibitory activity. For instance, compound 18 from one study demonstrated a high binding affinity to Mcl-1 with a Ki value of 0.077µM, which was more potent than the positive control, Gossypol (Ki=0.18µM). Another compound, 40 , from the same series, exhibited significant antiproliferative activity against PC-3 cancer cells with a Ki of 8.45µM, comparable to Gossypol (Ki=7.54µM). These findings highlight the potential of the pyrrolidine scaffold as a basis for the development of novel Mcl-1 inhibitors. The modifications in these studies were primarily focused on the amino acid side chain of the pyrrolidine derivatives, suggesting that substitutions at positions other than the N1-position are critical for potent Mcl-1 inhibition.
The general mechanism of action of Mcl-1 inhibitors involves binding to a hydrophobic groove on the Mcl-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bim. This frees the pro-apoptotic proteins to induce apoptosis. The binding affinity and, consequently, the inhibitory activity are highly dependent on the specific interactions between the inhibitor and the amino acid residues within the Mcl-1 binding pocket.
Anticonvulsant Properties
The pyrrolidine scaffold is also a key feature in several compounds with anticonvulsant activity. For instance, certain pyrrolidin-2-one derivatives have shown significant anticonvulsant effects in preclinical models. The mechanism of action for many anticonvulsants involves the modulation of ion channels, such as sodium and calcium channels, or enhancement of GABAergic neurotransmission.
Studies on various N-substituted pyrrolidine derivatives have revealed that the nature of the N-substituent can significantly impact anticonvulsant activity. While specific data on the anticonvulsant properties of "Pyrrolidine, 1-undecyl-" is scarce, research on other N-alkylpyrrolidines can offer predictive insights. For example, in a series of N-benzyl-4-arylpyrrolidin-2-one derivatives, the substituent on the nitrogen atom was found to be a key determinant of their anticonvulsant profile.
The length of the alkyl chain at the N1 position can influence the lipophilicity of the compound, which in turn affects its ability to cross the blood-brain barrier and reach its target in the central nervous system. A long alkyl chain like the undecyl group would significantly increase the lipophilicity of the pyrrolidine molecule. This could potentially enhance its distribution into the brain, a prerequisite for anticonvulsant activity. However, excessive lipophilicity can also lead to non-specific binding and unfavorable pharmacokinetic properties. Therefore, an optimal alkyl chain length is often required for maximal anticonvulsant efficacy.
General Structure-Activity Relationships for N-Alkyl Pyrrolidines
The biological activity of N-alkyl pyrrolidines is intricately linked to their chemical structure. Modifications at the N1 position, as well as substitutions at other positions on the pyrrolidine ring, and the stereochemistry of the molecule all play crucial roles in determining the pharmacological profile.
The nitrogen atom of the pyrrolidine ring is a key site for substitution, and the nature of the N1-substituent profoundly influences the biological activity. The undecyl group in "Pyrrolidine, 1-undecyl-" is a long, flexible alkyl chain that imparts significant lipophilicity to the molecule. In many classes of biologically active compounds, the N-alkyl substituent is critical for receptor binding or interaction with other biological targets.
Substitutions at the 3rd and 5th positions of the pyrrolidine ring also have a significant impact on activity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3rd position resulted in better in vitro potency. The introduction of substituents at these positions can influence the conformation of the pyrrolidine ring and provide additional points of interaction with the biological target. The relative stereochemistry of these substituents is also a critical factor.
The length and branching of the alkyl chain at the N1 position are critical determinants of the biological activity of N-alkylpyrrolidines. The length of the alkyl chain directly correlates with the lipophilicity of the compound. An increase in alkyl chain length generally leads to increased membrane permeability and can enhance binding to hydrophobic pockets of target proteins.
However, there is often an optimal chain length for a specific biological activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects, while those with shorter chains were inactive. This suggests a "cut-off" effect, where increasing the chain length beyond a certain point may lead to a decrease in activity due to reduced solubility or steric hindrance. The undecyl group (C11) of "Pyrrolidine, 1-undecyl-" falls within a range that is often associated with significant biological activity in other N-alkyl heterocyclic systems.
Branching of the alkyl chain can also have a profound effect on bioactivity. Branching can alter the shape and conformational flexibility of the molecule, which can in turn affect its binding to a specific target. In some cases, branching may lead to a decrease in activity due to steric clashes, while in others it may enhance activity by providing a better fit to the binding site.
Table 1: Effect of N-Alkyl Chain Length on the Biological Activity of Representative Heterocyclic Compounds
| Compound Class | Alkyl Chain Length | Observed Biological Activity | Reference |
| N-Alkylmorpholines | C12-C16 | Highest bactericidal effects | |
| N-Alkylpyrrolidines | Undecyl (C11) | Potentially significant bioactivity based on lipophilicity | General SAR principles |
The pyrrolidine ring contains chiral centers, and the stereochemistry of the molecule can have a dramatic impact on its biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles because they interact differently with chiral biological macromolecules such as receptors and enzymes.
For N-undecylpyrrolidine itself, the parent compound is achiral. However, if substituents are introduced at other positions on the pyrrolidine ring, the resulting stereoisomers would be expected to have different biological activities. A comprehensive understanding of the stereochemical requirements for a particular biological effect is crucial for the design of potent and selective pyrrolidine-based therapeutic agents.
Analytical Characterization Techniques for N Undecylpyrrolidine
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds like N-undecylpyrrolidine. By interacting with electromagnetic radiation, molecules reveal information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum of N-undecylpyrrolidine, specific signals correspond to the different types of protons present. The protons of the long undecyl chain typically appear in the upfield region of the spectrum, generally between 0.8 and 1.7 ppm. chemistrysteps.com The terminal methyl group (CH₃) of the undecyl chain would be expected to produce a triplet signal around 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) within the undecyl chain would likely appear as a complex multiplet or a broad signal between approximately 1.2 and 1.7 ppm. The protons on the carbons adjacent to the nitrogen atom are deshielded and would therefore appear further downfield. Specifically, the protons on the carbons of the pyrrolidine (B122466) ring attached to the nitrogen (α-protons) and the methylene group of the undecyl chain attached to the nitrogen would be expected in the range of 2.2 to 2.8 ppm.
The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. libretexts.org For N-undecylpyrrolidine, distinct peaks would be observed for the carbons of the pyrrolidine ring and the undecyl chain. The carbons of the pyrrolidine ring directly bonded to the nitrogen would appear in the range of 45-65 ppm. The carbons of the undecyl chain would show a series of signals, with the terminal methyl carbon appearing at the most upfield position (around 14 ppm) and the other methylene carbons appearing in the range of 22-32 ppm. The carbon of the undecyl chain attached to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Undecylpyrrolidine
| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Pyrrolidine Ring (α-CH₂) | 2.2 - 2.8 | 45 - 65 |
| Pyrrolidine Ring (β-CH₂) | 1.5 - 2.0 | 20 - 30 |
| Undecyl Chain (-NCH₂-) | 2.2 - 2.8 | 50 - 60 |
| Undecyl Chain (-CH₂-)n | 1.2 - 1.7 | 22 - 32 |
| Undecyl Chain (-CH₃) | ~0.88 (triplet) | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. azooptics.com The resulting spectrum is a unique fingerprint of the functional groups present in the molecule. For N-undecylpyrrolidine, the FTIR spectrum would be characterized by the absence of N-H stretching vibrations (typically seen around 3300-3500 cm⁻¹), confirming that it is a tertiary amine. Key absorption bands would include:
C-H stretching vibrations from the methylene and methyl groups of the undecyl chain and the pyrrolidine ring, typically observed in the region of 2850-2960 cm⁻¹.
C-N stretching vibrations characteristic of tertiary amines, which usually appear in the range of 1000-1250 cm⁻¹. researchgate.net
CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scioninstruments.com It provides information about the molecular weight and can also reveal structural details through fragmentation patterns.
In a typical mass spectrum of N-undecylpyrrolidine, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. A common fragmentation pathway for tertiary amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would result in the formation of a stable iminium ion. For N-undecylpyrrolidine, the most prominent fragment would likely be from the loss of a decyl radical (C₁₀H₂₁•), leading to a fragment ion at m/z 84, corresponding to the N-methylenepyrrolidinium cation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. wiley-vch.de In positive ion mode, N-undecylpyrrolidine would readily form a protonated molecule [M+H]⁺, allowing for the determination of its molecular weight with high accuracy.
Chromatographic Separation Techniques
Chromatography is essential for separating components of a mixture and is often coupled with a detector, such as a mass spectrometer or a flame ionization detector, for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com In GC, the sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. N-undecylpyrrolidine, being a relatively volatile compound, is well-suited for GC analysis. The retention time of the compound is a characteristic property under specific GC conditions. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity. researchgate.net This technique is highly sensitive and specific, making it ideal for the detection and identification of N-undecylpyrrolidine in complex samples. deepdyve.com
Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the analysis of volatile organic compounds. chromatographyonline.com The separation principle is the same as in GC-MS. However, the detector, an FID, is a universal detector for hydrocarbons. As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame. The combustion process produces ions, which generate an electrical current that is proportional to the amount of the compound present. While GC-FID does not provide structural information like a mass spectrometer, it is highly sensitive and provides excellent quantitative data. nih.govredalyc.org It is often used for purity analysis and to determine the concentration of N-undecylpyrrolidine in a sample.
Table 2: Summary of Analytical Techniques and Their Applications for N-Undecylpyrrolidine
| Technique | Information Provided | Application |
| ¹H NMR | Chemical environment of hydrogen atoms | Structural Elucidation |
| ¹³C NMR | Chemical environment of carbon atoms | Structural Elucidation |
| FTIR | Presence of functional groups | Functional Group Analysis |
| MS | Molecular weight and fragmentation patterns | Molecular Weight Determination, Structural Confirmation |
| ESI-MS | Precise molecular weight of polar molecules | Accurate Mass Measurement |
| GC-MS | Separation and identification in mixtures | Identification and Quantification in Complex Matrices |
| GC-FID | Quantitative analysis of volatile compounds | Purity Assessment, Concentration Measurement |
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared against the theoretical values calculated from the molecular formula. For N-undecylpyrrolidine, with a molecular formula of C₁₅H₃₁N, the analysis would focus on quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique is essential for verifying the empirical formula of a synthesized or isolated compound. elementalmicroanalysis.comelementar.com
The theoretical elemental composition of N-undecylpyrrolidine is derived from its molecular weight and the atomic weights of its constituent atoms.
Table 1: Theoretical Elemental Composition of N-Undecylpyrrolidine
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 80.64 |
| Hydrogen | H | 1.008 | 31 | 31.248 | 14.00 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.27 |
| Total | | | | 225.408 | 100.00 |
Note: The values are based on the molecular formula C₁₅H₃₁N.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduaps.org This technique is particularly useful for determining the thermal stability and decomposition profile of a substance. nih.gov For N-undecylpyrrolidine, a TGA experiment would reveal the temperature at which the compound begins to degrade, the rate of decomposition, and whether the decomposition occurs in single or multiple steps. nist.gov
Table 2: Hypothetical TGA Data for N-Undecylpyrrolidine
| Temperature Range (°C) | Weight Loss (%) | Observation |
|---|---|---|
| 25 - 250 | < 1% | Compound is thermally stable. |
| 250 - 350 | ~ 98% | Significant weight loss corresponding to volatilization/decomposition. |
Note: This table presents hypothetical data to illustrate the expected outcome of a TGA experiment for a compound with the characteristics of N-undecylpyrrolidine.
X-ray Diffraction Studies for Stereochemical Confirmation
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. forcetechnology.com By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the precise arrangement of atoms in three-dimensional space. tcd.ieyale.eduopengeology.org
The parent compound, N-undecylpyrrolidine, is not chiral and therefore does not have stereoisomers. sydney.edu.aukhanacademy.orglibretexts.org However, if substituents were introduced to the pyrrolidine ring, for instance, a chiral center could be created. uou.ac.innih.gov In such cases, X-ray diffraction of a single crystal of one of the enantiomers would be the definitive method for determining its absolute stereochemistry (i.e., whether it is the R or S enantiomer). nih.govcore.ac.uk The diffraction data allows for the creation of a three-dimensional electron density map, from which the connectivity and spatial orientation of all atoms can be elucidated. core.ac.uk While no X-ray diffraction studies for N-undecylpyrrolidine itself have been reported in the searched literature, this technique remains indispensable for the structural confirmation of its potential chiral derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Undecylpyrrolidine |
Advanced Research Applications of N Alkyl Pyrrolidines
Catalytic Applications in Asymmetric Synthesis
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is crucial in the pharmaceutical industry, as the biological activity of many drugs is dependent on their specific 3D structure. chiralpedia.com N-alkyl pyrrolidines, derived from readily available precursors like proline, serve as versatile platforms for developing chiral catalysts and ligands. nih.gov
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. organic-chemistry.org Pyrrolidine (B122466) derivatives are prominent organocatalysts, particularly in reactions forming carbon-carbon bonds. researchgate.net While specific studies detailing the use of 1-undecylpyrrolidine as an organocatalyst are not prevalent, the principles of N-alkylation are well-established. The N-alkyl group can influence the catalyst's solubility, steric environment, and electronic properties. nih.gov For instance, in proline-catalyzed reactions, N-alkylation can affect the formation of key intermediates like enamines, which are crucial for the stereochemical outcome of the reaction. The long undecyl chain in 1-undecylpyrrolidine would significantly increase its lipophilicity, making it suitable for reactions in non-polar organic solvents.
Research has demonstrated that N-alkyl-substituted pyrrolidines can be challenging substrates in certain catalytic reactions due to the increased basicity of the nitrogen atom, which could potentially poison the catalyst. acs.orgnih.gov However, they have been successfully used in various transformations, including dehydrogenation reactions to form valuable N-alkyl pyrroles. acs.orgnih.gov Furthermore, N-heterocyclic carbenes (NHCs), another major class of organocatalysts, can be generated from "azolium" salts and are instrumental in asymmetric synthesis. frontiersin.orgrsc.org The structural modifications on the pyrrolidine ring, including N-alkylation, are key to tuning the efficacy of these catalysts. nih.gov
Ligands for Transition Metal Catalysis
The nitrogen atom of the pyrrolidine ring can act as a potent electron-pair donor, allowing it to coordinate with transition metals and form catalytically active complexes. nih.govrsc.org Chiral pyrrolidine-based ligands are instrumental in a multitude of transition metal-catalyzed asymmetric reactions. frontiersin.org The substituent on the nitrogen atom plays a critical role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.gov
For example, nickel-catalyzed cross-coupling reactions have been developed for the asymmetric synthesis of 2-alkylpyrrolidines from N-Boc-pyrrolidine. nih.gov While this example uses a Boc protecting group, it illustrates the principle that substitution on the nitrogen is central to the catalytic cycle. An N-undecyl group would create a unique steric and electronic environment around the metal center, which could be exploited for specific catalytic transformations. The combination of organocatalysis and transition-metal catalysis, known as cooperative catalysis, has also been used for the synthesis of pyrrolidine derivatives. chim.it
Chiral Hybrid Materials in Heterogeneous Catalysis
To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, researchers immobilize chiral catalysts onto solid supports, creating heterogeneous catalysts. mdpi.com Porous materials like silica (B1680970) are often used for this purpose. mdpi.comuniv-artois.fr Chiral N-alkyl pyrrolidines can be grafted onto these supports to create chiral hybrid materials. d-nb.info
For instance, L-proline has been grafted onto graphene oxide to create a heterogeneous chiral catalyst for asymmetric aldol (B89426) reactions. d-nb.info The undecyl chain of 1-undecylpyrrolidine could serve as a hydrophobic tether, strongly anchoring the catalytic moiety to a solid support through non-covalent interactions, which is a common strategy in creating such hybrid materials. univ-artois.frrsc.org These materials combine the high selectivity of chiral organocatalysts with the practical advantages of heterogeneous systems, such as easy separation and potential for use in continuous flow reactors. frontiersin.orgrsc.org
Molecular Scaffolds for Novel Chemical Entities
A molecular scaffold is a core chemical structure upon which new molecules with diverse functionalities can be built. mdpi.comcam.ac.uk The pyrrolidine ring is considered a versatile scaffold in drug discovery due to its favorable three-dimensional geometry and its presence in numerous biologically active compounds. researchgate.netnih.gov The process of "scaffold hopping" involves modifying a known active compound's core structure to generate new chemical entities with improved properties. arxiv.org
N-alkyl pyrrolidines, including 1-undecylpyrrolidine, serve as excellent starting points for generating libraries of new compounds. The saturated pyrrolidine core provides a rigid, three-dimensional framework, while the N-alkyl chain can be varied to fine-tune properties like solubility and membrane permeability. researchgate.net The undecyl group, in particular, imparts significant lipophilicity, which can be crucial for targeting biological membranes or for applications in materials science.
Recent research has focused on the synthesis of novel pyrrolidine-2,3-dione (B1313883) dimers with potent antimicrobial and antibiofilm activity, demonstrating the utility of the pyrrolidine scaffold in developing new therapeutic agents. rsc.org The synthesis often involves modifying the N-substituent to optimize biological activity. rsc.org Furthermore, N-substituted pyrrolidines can undergo catalytic reactions, such as dehydrogenative aromatization, to produce functionalized pyrroles, which are themselves important motifs in pharmaceuticals and materials. acs.orgnih.govd-nb.info This highlights how the 1-undecylpyrrolidine scaffold can be transformed to access other important classes of nitrogen-containing compounds.
| Scaffold Application | Description | Potential Role of 1-Undecyl Group | References |
| Drug Discovery | Core structure for building new therapeutic agents. | Increases lipophilicity, potentially enhancing membrane permeability and target engagement. | researchgate.netnih.govresearchgate.net |
| Antimicrobial Agents | Foundation for novel antibiotics and antibiofilm compounds. | Modulates the overall physicochemical properties to optimize activity and selectivity. | rsc.org |
| Synthesis of Pyrroles | Precursor for creating functionalized N-alkyl pyrroles via dehydrogenation. | The undecyl group is retained in the final product, conferring lipophilic character. | acs.orgnih.gov |
| Diversity-Oriented Synthesis | Building block for creating structurally diverse compound libraries. | Contributes to exploring new regions of chemical space by providing a distinct lipophilic element. | cam.ac.uk |
Exploration of Chemical Space for Nitrogen-Containing Compounds
The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.govfrontiersin.org Exploring this space is a primary goal of drug discovery and materials science to identify novel compounds with desired properties. cam.ac.ukmpg.de Nitrogen-containing heterocycles like pyrrolidine are of particular interest due to their prevalence in nature and medicine. nih.gov
The structure of 1-undecylpyrrolidine contributes to the exploration of chemical space in several ways. The saturated, sp³-hybridized pyrrolidine ring provides a distinct three-dimensional geometry compared to flat, aromatic systems. researchgate.netnih.gov This "3D coverage" is increasingly sought after in drug discovery to access novel biological targets. nih.gov
The long N-undecyl chain significantly influences the molecule's position within the chemical space. It drastically increases the compound's lipophilicity and molecular weight, parameters that are critical in computational models for predicting drug-likeness and other properties. By systematically varying the N-alkyl chain length, chemists can "walk" through different regions of chemical space, fine-tuning properties for a specific application. nih.gov The use of N-alkyl pyrrolidines allows for the generation of compound libraries that populate underexplored, lipophilic regions of the nitrogen-containing chemical universe. cam.ac.uknih.gov This systematic exploration is vital for discovering new lead compounds and materials with unique characteristics.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 1-undecyl-pyrrolidine, and how can their reproducibility be validated?
- Methodological Answer : The synthesis of 1-undecyl-pyrrolidine typically involves alkylation of pyrrolidine with undecyl halides under basic conditions. Reproducibility hinges on precise stoichiometric ratios, reaction temperature control (e.g., 60–80°C), and inert atmosphere maintenance. Validation requires characterization via nuclear magnetic resonance (NMR) (e.g., δ ~4.9 ppm for pyrrolidine C1 proton ) and mass spectrometry (MS). Researchers should cross-validate results using ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem MS (UPLC/Q-TOF MS) to confirm molecular integrity . Detailed protocols must specify solvent purity, catalyst type (e.g., K₂CO₃), and purification methods (e.g., column chromatography).
Q. How can researchers ensure the structural integrity of 1-undecyl-pyrrolidine during synthesis and storage?
- Methodological Answer : Structural integrity is confirmed through spectral analysis:
- ¹H NMR : Peaks at δ 2.86–3.04 ppm (C3 pyrrolidine protons), δ 4.46 ppm (C2 protons), and δ 5.10 ppm (CH₂ linker) .
- MS : Molecular ion peak at m/z 225.3 (C₁₅H₃₁N⁺). Stability during storage requires inert conditions (argon atmosphere) and low-temperature storage (−20°C) to prevent oxidation. Accelerated stability studies under varying pH and temperature can predict degradation pathways .
Q. What analytical techniques are critical for distinguishing 1-undecyl-pyrrolidine from its isomers?
- Methodological Answer : Fast data-directed acquisition (Fast-DDA) mass spectral networking identifies isomers by comparing fragmentation patterns. For example, 1-undecyl-pyrrolidine exhibits unique MS/MS fragments at m/z 98.1 (pyrrolidine ring) and m/z 127.2 (undecyl chain cleavage). Complementary techniques like infrared (IR) spectroscopy (C-N stretch at ~1,200 cm⁻¹) and X-ray crystallography (if crystallizable) resolve structural ambiguities .
Q. How should researchers design experiments to assess the reactivity of 1-undecyl-pyrrolidine in nucleophilic environments?
- Methodological Answer : Reactivity assays should include:
- Substrate Screening : Test reactions with electrophiles (e.g., aldehydes, alkyl halides) under varying solvents (polar vs. nonpolar).
- Kinetic Studies : Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Computational Modeling : Density functional theory (DFT) calculations predict charge distribution on the pyrrolidine nitrogen, guiding mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when 1-undecyl-pyrrolidine is synthesized via alternative routes?
- Methodological Answer : Contradictions often arise from solvent-induced shifts or unintended byproducts (e.g., N-alkylation vs. ring-opening). To resolve these:
- Isolation and Reanalysis : Purify intermediates via preparative HPLC and reanalyze with 2D NMR (e.g., HSQC, COSY) to confirm connectivity .
- Synthetic Controls : Compare with authentic samples synthesized via verified routes (e.g., reductive amination vs. direct alkylation).
- Collaborative Validation : Cross-check data with independent labs using standardized protocols .
Q. What strategies optimize the yield of 1-undecyl-pyrrolidine in large-scale syntheses without compromising purity?
- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Optimization strategies:
- Flow Chemistry : Enhances temperature control and reduces side reactions.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
- In-line Analytics : Use real-time MS or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
Q. How can the bioactivity of 1-undecyl-pyrrolidine be systematically evaluated in pharmacological studies?
- Methodological Answer : Employ a tiered approach:
- In Silico Screening : Molecular docking to predict target binding (e.g., enzymes like acetylcholinesterase).
- In Vitro Assays : Dose-response curves in cell lines (e.g., IC₅₀ determination).
- Metabolic Stability : Liver microsome assays to assess cytochrome P450 interactions.
- Toxicology : Zebrafish embryo models for acute toxicity screening .
Q. What advanced spectroscopic methods are required to characterize 1-undecyl-pyrrolidine in complex matrices (e.g., polymer composites)?
- Methodological Answer : Matrix complexity necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
